molecular formula C11H15NO3 B13424536 (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol

Cat. No.: B13424536
M. Wt: 209.24 g/mol
InChI Key: IRQUXLGAGYYOIM-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Functionalization: Introduction of hydroxymethyl and methyl groups can be done through selective reduction and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylcarbamate: Shares similar functional groups but has a different core structure.

    tert-butyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-enylcarbamate: Another compound with similar functional groups but different overall structure.

Uniqueness

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol is unique due to its specific arrangement of functional groups and the isoquinoline core

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(1S,4R)-1-(hydroxymethyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol

InChI

InChI=1S/C11H15NO3/c1-12-5-11(15)9-4-7(14)2-3-8(9)10(12)6-13/h2-4,10-11,13-15H,5-6H2,1H3/t10-,11+/m1/s1

InChI Key

IRQUXLGAGYYOIM-MNOVXSKESA-N

Isomeric SMILES

CN1C[C@@H](C2=C([C@H]1CO)C=CC(=C2)O)O

Canonical SMILES

CN1CC(C2=C(C1CO)C=CC(=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.